molecular formula C7H7FN2O B13003095 5-Fluoro-6-methylpicolinamide

5-Fluoro-6-methylpicolinamide

Katalognummer: B13003095
Molekulargewicht: 154.14 g/mol
InChI-Schlüssel: SBDQNXNQFWDPLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-6-methylpicolinamide is a fluorinated derivative of picolinamide, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the picolinamide ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpicolinamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of expensive reagents and complex purification steps.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-6-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-6-methylpicolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.

Wirkmechanismus

The mechanism of action of 5-Fluoro-6-methylpicolinamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong bonds with target molecules, leading to increased potency and selectivity. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

    5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorine substitution.

    6-Fluoropicolinamide: Another fluorinated picolinamide with the fluorine atom at a different position.

    5-Fluoro-2-methylpyridine: A related compound with a different substitution pattern.

Uniqueness: 5-Fluoro-6-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H7FN2O

Molekulargewicht

154.14 g/mol

IUPAC-Name

5-fluoro-6-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H7FN2O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI-Schlüssel

SBDQNXNQFWDPLJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)C(=O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.